![molecular formula C21H19NO5S B3537950 N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide](/img/structure/B3537950.png)
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a sulfonamide derivative that has been widely studied for its various applications in scientific research. This compound is commonly known as AMPPS and is used as a fluorescent probe in biochemical experiments.
Mechanism of Action
The mechanism of action of AMPPS is based on its ability to bind to proteins and nucleic acids. The compound contains a sulfonamide group, which can form hydrogen bonds with the amino acid residues in proteins. Additionally, the compound contains a phenyl group, which can interact with hydrophobic regions of proteins. These interactions allow AMPPS to bind to proteins and nucleic acids, resulting in fluorescence.
Biochemical and Physiological Effects:
AMPPS has no known biochemical or physiological effects. It is a non-toxic compound that is commonly used in biochemical experiments.
Advantages and Limitations for Lab Experiments
The advantages of using AMPPS in lab experiments include its high sensitivity, low toxicity, and ease of use. The compound is also relatively inexpensive and can be easily synthesized in the lab. However, one limitation of using AMPPS is that it is not suitable for in vivo experiments, as it cannot penetrate cell membranes. Additionally, the compound has a limited excitation and emission range, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of AMPPS. One area of research is the development of new fluorescent probes based on the structure of AMPPS. These probes could have improved sensitivity and a wider excitation and emission range. Additionally, the use of AMPPS in combination with other fluorescent probes could allow for the simultaneous visualization of multiple molecules in a single experiment. Finally, the development of new techniques for the delivery of AMPPS into cells could allow for its use in in vivo experiments.
Scientific Research Applications
AMPPS is widely used as a fluorescent probe in biochemical experiments. It has been shown to bind to proteins and nucleic acids, allowing for the visualization of these molecules under fluorescence microscopy. Additionally, AMPPS has been used to study the binding of ligands to proteins and the conformational changes that occur upon binding.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-15(23)16-7-9-17(10-8-16)22-28(24,25)19-13-11-18(12-14-19)27-21-6-4-3-5-20(21)26-2/h3-14,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBOCSBYMXDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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